Butyl 2-ethylperoxyhexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85391-85-1 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
butyl 2-ethylhexaneperoxoate |
InChI |
InChI=1S/C12H24O3/c1-4-7-9-11(6-3)12(13)15-14-10-8-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
XLODFMSZOSLLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OOCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Butyl 2 Ethylperoxyhexanoate
Established Laboratory and Industrial Synthetic Routes
Traditional synthetic routes for Butyl 2-ethylperoxyhexanoate are well-established, primarily involving the reaction of a hydroperoxide with an acylating agent. These methods are foundational to both laboratory-scale synthesis and industrial production.
Mixed Anhydride (B1165640) Intermediates in Synthesis
The synthesis of this compound through the use of mixed anhydride intermediates is not a commonly documented method in the reviewed scientific literature. While mixed anhydrides are utilized in other areas of organic synthesis, such as peptide coupling, their application in the formation of this specific peroxy ester is not well-established.
Base-Catalyzed De-protonation and Acylation Reactions
A prevalent method for the synthesis of this compound is the base-catalyzed reaction between tert-butyl hydroperoxide and 2-ethylhexanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds via the deprotonation of the hydroperoxide to form a more nucleophilic species, which then acylates.
The initial step involves the deprotonation of tert-butyl hydroperoxide by a strong base, typically an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous phase. This acid-base reaction is rapid and slightly exothermic, resulting in the formation of the alkali salt of tert-butyl hydroperoxide. The subsequent and rate-determining step is the reaction of this salt with 2-ethylhexanoyl chloride. This reaction is biphasic, with the reactants distributed between an aqueous and an organic phase.
Step 1 (Deprotonation): (CH₃)₃COOH + MOH → (CH₃)₃COOM + H₂O
Step 2 (Acylation): (CH₃)₃COOM + CH₃(CH₂)₃CH(C₂H₅)COCl → CH₃(CH₂)₃CH(C₂H₅)C(O)OOC(CH₃)₃ + MCl
Where M represents an alkali metal (Na or K).
The choice of base has been shown to influence the reaction rate, with potassium hydroxide generally leading to a faster reaction compared to sodium hydroxide. A competing reaction is the hydrolysis of the 2-ethylhexanoyl chloride, which is an undesirable side reaction. The use of a phase-transfer catalyst can significantly enhance the rate of the desired peroxyesterification without affecting the hydrolysis rate.
| Base | Reaction Time (s) | Yield (%) |
|---|---|---|
| NaOH | 750 | 10 |
| KOH | 750 | 30 |
Advanced Synthetic Techniques for this compound
To address some of the limitations of traditional batch synthesis, such as safety concerns and reaction control, advanced synthetic techniques have been explored for the production of this compound.
Micro-reactor and Continuous Flow Synthesis Approaches
The use of micro-reactors and continuous flow technology offers significant advantages for the synthesis of organic peroxides like this compound. These technologies provide superior control over reaction parameters such as temperature and mixing, leading to improved safety and product quality. The high surface-area-to-volume ratio in micro-reactors allows for efficient heat transfer, which is crucial for managing the exothermic nature of peroxide synthesis.
Kinetic studies of the synthesis of tert-butyl peroxy-2-ethylhexanoate have been conducted in capillary microreactors. This approach allows for precise control over the liquid-liquid interfacial area, which is a key parameter in this biphasic reaction. The use of a microreactor has been shown to intensify the reaction, allowing for higher temperatures and improved interphase contact and mixing. Continuous flow systems also enable the "on-demand" production of the peroxide, minimizing the need for storage of this potentially unstable compound.
| Catalyst | Relative Peroxyesterification Rate Increase |
|---|---|
| None | 1x |
| Quaternary Ammonium Salts | Up to 25x |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound and minimizing the formation of byproducts.
Study of Reaction Intermediates and Transition States
Detailed mechanistic studies involving the characterization of reaction intermediates and transition states for the formation of this compound are not extensively reported in the scientific literature. However, for the base-catalyzed acylation route, a general mechanism is proposed.
The reaction is believed to proceed through a nucleophilic acyl substitution mechanism. The deprotonated tert-butyl hydroperoxide, the tert-butylperoxy anion, acts as the nucleophile. This anion attacks the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride. This is followed by the departure of the chloride leaving group to yield the final peroxy ester product.
Decomposition Kinetics and Radical Generation Mechanisms of Butyl 2 Ethylperoxyhexanoate
Thermal Decomposition Pathways and Products
The decomposition of tert-butyl 2-ethylperoxyhexanoate involves the initial cleavage of the weak oxygen-oxygen bond, leading to the formation of highly reactive radical species. These primary radicals can then undergo a series of subsequent reactions, resulting in a complex mixture of secondary decomposition products.
The primary step in the thermal decomposition of TBPEH is the homolytic cleavage of the peroxide bond (O-O). This process is initiated by thermal energy and results in the formation of a tert-butoxy (B1229062) radical and a 2-ethylhexanoyloxy radical. nih.gov
A proposed mechanism suggests that under thermal conditions, the TBPEH molecule cleaves to yield these initial radical species. The tert-butoxy radical can then proceed to abstract a hydrogen atom from another molecule, such as an aldehyde, to generate a new radical and continue the reaction chain. nih.gov
Proposed Primary Decomposition Step: CH₃(CH₂)₃CH(C₂H₅)C(O)OOC(CH₃)₃ → CH₃(CH₂)₃CH(C₂H₅)C(O)O• + •OC(CH₃)₃ (tert-butyl 2-ethylperoxyhexanoate) → (2-ethylhexanoyloxy radical) + (tert-butoxy radical)
Pyrolysis characteristics of TBPEH have been assessed using techniques like Evolved Gas Analysis-Fourier Transform Infrared Spectroscopy (EGA-FTIR) and Gas Chromatography/Mass Spectrometry (GC/MS). researchgate.netmdpi.com These methods allow for the identification of the specific gaseous and volatile compounds released during thermal degradation.
Commonly detected decomposition products from tert-butyl 2-ethylperoxyhexanoate and similar peroxides include:
tert-Butanol: Formed from the tert-butoxy radical abstracting a hydrogen atom. researchgate.netwindows.net
Acetone (B3395972): Can be formed from the further oxidation of tert-butanol. researchgate.netwindows.net
Heptane: A possible product from the rearrangement and fragmentation of the 2-ethylhexanoyloxy radical. windows.net
Carbon Dioxide: A result of the decarboxylation of the 2-ethylhexanoyloxy radical.
Isobutylene: Can be formed from the tert-butyl radical via a free radical reaction. researchgate.net
The specific distribution of these products can be identified by combining thermogravimetry with FTIR (TG-FTIR) and GC/MS analysis. researchgate.net
Kinetic Studies of Butyl 2-ethylperoxyhexanoate Decomposition
Kinetic studies are crucial for quantifying the rate of decomposition and understanding the thermal stability of TBPEH. These studies involve determining key parameters such as activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction.
The apparent activation energy (Ea) for the decomposition of TBPEH is a critical parameter for assessing its thermal stability. This value can be determined experimentally using calorimetric techniques such as Differential Scanning Calorimetry (DSC) under both dynamic (non-isothermal) and adiabatic conditions. researchgate.net For instance, studies on similar organic peroxides have shown that the presence of contaminants or different solvents can significantly alter the Ea. Research on tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), a related compound, demonstrated that the addition of sulfuric acid or sodium hydroxide (B78521) lowered its activation energy, thereby increasing its thermal hazard. researchgate.net
Table 1: Apparent Activation Energies (Ea) for a Structurally Similar Peroxide (TBPTMH) in Different Media
| Substance | Apparent Activation Energy (Ea) (kJ/mol) |
|---|---|
| Pure TBPTMH | 132.49 |
| TBPTMH with H₂SO₄ | 116.36 |
| TBPTMH with NaOH | 118.24 |
Data sourced from a study on tert-butyl peroxy-3,5,5-trimethylhexanoate for illustrative purposes. researchgate.net
To accurately model the decomposition kinetics of TBPEH, various kinetic methods are employed. These can be broadly categorized as isoconversional (model-free) and model-fitting methods. lqdtu.edu.vnresearchgate.net
Isoconversional Methods: These "model-free" methods, such as the Flynn-Wall-Ozawa, Friedman, and Starink methods, are used to calculate the activation energy as a function of the conversion degree without assuming a specific reaction model. researchgate.net This approach is valuable because the decomposition of TBPEH can be a complex process involving multiple steps, and the activation energy may change as the reaction progresses. researchgate.net
Model-Fitting Methods: These methods, including the Kissinger and Coats-Redfern methods, assume a specific reaction model (e.g., nth-order reaction, nucleation-growth) and fit the experimental data to the corresponding mathematical equation to determine kinetic parameters like the pre-exponential factor and activation energy. lqdtu.edu.vnunt.edunih.gov
The application of these methods allows for a comprehensive understanding of the reaction kinetics, which is essential for predicting the behavior of the compound under various thermal conditions and for developing safety protocols. researchgate.netlqdtu.edu.vn
The decomposition rate of tert-butyl 2-ethylperoxyhexanoate is highly sensitive to environmental factors.
Temperature: As an organic peroxide, TBPEH is thermally unstable, and its decomposition rate increases significantly with temperature. arkema.com It has a defined Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which self-accelerating decomposition can occur for a substance in its commercial packaging. united-initiators.com For TBPEH, the SADT is approximately 35°C. united-initiators.com
Contamination: The presence of impurities can catalyze the decomposition of TBPEH, often violently. noaa.govnih.gov Incompatible materials that can accelerate decomposition include strong oxidizing agents, powerful reducers, acids, bases, amines, transition metal salts, sulfur compounds, rust, and dust. arkema.com Contact with these substances can significantly lower the decomposition temperature and increase the reaction rate.
Physical Stress: Shock, friction, and fire are other sources of ignition that can initiate explosive decomposition. arkema.com The pure form is known to be shock-sensitive and can detonate when heated rapidly to a critical temperature. noaa.gov
Due to this sensitivity, strict control of storage and handling conditions, such as maintaining temperatures below 20°C and avoiding contact with incompatible materials, is crucial to prevent runaway reactions. arkema.com
Characterization of Generated Radicals
The decomposition of this compound involves the formation of highly reactive, short-lived radical intermediates. The primary step is the homolytic cleavage of the oxygen-oxygen bond, which generates a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical. Subsequent reactions of these initial radicals lead to a cascade of further radical species. Characterizing these transient species requires specialized experimental techniques capable of detecting and identifying molecules with unpaired electrons.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, including free radicals. The method is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting spectrum provides information about the radical's structure, environment, and concentration.
While specific EPR studies on this compound are not widely documented in the reviewed literature, the technique's application can be understood from studies of analogous systems. For instance, EPR has been used to characterize the tert-butylperoxy radical (t-BuOO•), a key species in many peroxide-initiated reactions. rsc.org In such experiments, the radicals are generated in a controlled manner, and the EPR spectrum is recorded. The key parameters derived from the spectrum are the g-factor and the hyperfine coupling constants.
g-factor: This is a dimensionless quantity that is characteristic of the radical. Its value is influenced by the electronic structure and the local environment of the unpaired electron.
Hyperfine Coupling: This refers to the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (e.g., ¹H). This interaction splits the EPR signal into multiple lines, creating a pattern that acts as a "fingerprint" for the radical, allowing for its unambiguous identification.
In a representative study on the metal-catalyzed oxidation of cyclohexene (B86901) using tert-butyl hydroperoxide (TBHP) as an initiator, EPR characterization confirmed the generation of t-BuOO• radicals. rsc.org The amount of these radicals present in the system could be quantified, revealing how different catalysts influenced the radical generation and consumption pathways. rsc.org This demonstrates how EPR can provide direct evidence of the specific radicals involved in the decomposition cascade of peroxides like this compound and quantify their concentrations to elucidate reaction mechanisms.
Radical Trapping Experiments (e.g., using TEMPO)
Radical trapping is an indirect method used to detect and identify transient free radicals. The technique involves introducing a "spin trap" molecule into the reaction mixture. This molecule is designed to react rapidly with the transient radical to form a more stable, persistent radical adduct that can be more easily detected, typically by EPR spectroscopy.
A commonly used radical trap is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO. TEMPO is a stable nitroxyl (B88944) radical that can efficiently combine with carbon-centered radicals to form non-radical adducts, effectively "trapping" them.
However, a critical research finding highlights a significant limitation of using TEMPO for trapping certain types of radicals generated from peroxide decomposition. Studies have shown that TEMPO does not effectively trap heteroatom-centered radicals, particularly oxygen-centered radicals like the tert-butylperoxy radical (t-BuOO•), due to the weakness of the resulting O-O bond in the adduct. whiterose.ac.uk Instead of forming a stable trapped product, TEMPO was found to act as a catalyst. It promotes the conversion of the tert-butylperoxy radical into a tert-butoxyl radical (t-BuO•) and molecular oxygen, with the TEMPO molecule being regenerated in the process. whiterose.ac.uk
This catalytic behavior demonstrates that while radical trapping is a valuable tool, the choice of trapping agent is crucial and its potential to participate in side reactions or catalytic cycles must be carefully considered to avoid misinterpretation of the results. whiterose.ac.uk
Computational and Theoretical Insights into Decomposition Mechanisms
Alongside experimental methods, computational and theoretical chemistry provides invaluable insights into the decomposition mechanisms of this compound. These approaches allow for the detailed examination of reaction pathways, transition states, and the energetics of bond-breaking processes at a molecular level that are often inaccessible to direct experimental measurement.
Quantum Chemical Calculations of Bond Dissociation Energies (e.g., DFT studies)
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the pyrolysis mechanisms of organic peroxides. researchgate.net These calculations can accurately predict molecular structures, vibrational frequencies, and, most importantly, the energies of molecules and radicals. This allows for the calculation of critical thermodynamic and kinetic parameters, such as Bond Dissociation Energies (BDEs) and the activation energies of reaction steps.
The BDE of the peroxide O-O bond is the key parameter governing the initial decomposition step. DFT calculations have been shown to predict peroxide BDEs that are generally lower than those obtained with higher levels of theory, but they are invaluable for comparing trends across different molecules and reaction pathways. researchgate.net
A detailed study on the pyrolysis of tert-Butyl peroxy-2-ethylhexanoate (TBPO) utilized DFT calculations at the B3LYP/def2-TZVP level to map out the entire decomposition mechanism and calculate the activation free energy (ΔG‡) for each step. researchgate.net The primary decomposition pathway was identified as the homolysis of the O-O bond, followed by subsequent reactions of the resulting radicals.
Table 1: Calculated Activation Free Energies for TBPO Pyrolysis Steps
| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) (kJ/mol) |
|---|---|---|
| R1 | Initial O-O bond homolysis | 124.9 |
| R2 | β-scission of the 2-ethylhexanoyloxyl radical | 25.7 |
| R3 | Decomposition of the tert-butoxyl radical | 63.9 |
Data sourced from a DFT study on the pyrolysis mechanism of tert-butyl peroxy-2-ethyl hexanoate (B1226103). researchgate.net
These theoretical results were found to be in good agreement with experimental data obtained from calorimetric techniques, validating the proposed mechanism and demonstrating the predictive power of DFT in this context. researchgate.net
Molecular Dynamics Simulations of Decomposition Processes
While quantum chemical calculations are excellent for determining the energetics of specific reaction steps, Molecular Dynamics (MD) simulations offer a way to model the dynamic evolution of a large system of molecules over time. For studying chemical reactions like decomposition, a special type of MD called reactive molecular dynamics is required. ReaxFF is a reactive force field that can model the formation and breaking of chemical bonds, making it suitable for simulating complex reaction networks like pyrolysis.
Specific ReaxFF MD simulations for this compound were not found in the surveyed literature. However, the methodology can be understood from studies on closely related molecules, such as di-tert-butyl peroxide (DTBP). njtech.edu.cn A ReaxFF MD simulation of DTBP pyrolysis provides a clear picture of the decomposition process at an atomistic level. njtech.edu.cn
The key insights gained from such simulations include:
Initial Reaction Events: The simulations confirm that the initial event in the thermal decomposition is the homolysis of the O-O bond, generating two tert-butoxy radicals. njtech.edu.cn
Subsequent Radical Chemistry: The simulation tracks the subsequent reactions of these radicals. In the gas phase, the dominant pathway is the decomposition of the tert-butoxy radical into acetone and a methyl radical. In the liquid phase, however, intermolecular H-abstraction reactions become more prominent, leading to the formation of tert-butanol. njtech.edu.cn This highlights the crucial role of the system's phase and density in determining the product distribution.
Product Formation: The simulations can predict the major and minor products of the decomposition, which can then be compared with experimental results from techniques like gas chromatography/mass spectrometry (GC/MS). For DTBP, the simulations correctly identified products like acetone, ethane, tert-butanol, and methane. njtech.edu.cn
By simulating the collective behavior of thousands of molecules, ReaxFF MD provides a bridge between the single-molecule picture from quantum chemistry and the macroscopic behavior observed in experiments, offering a comprehensive understanding of the decomposition process.
Applications of Butyl 2 Ethylperoxyhexanoate in Advanced Polymerization Methodologies
Role as a Radical Initiator in Polymer Synthesis
As a radical initiator, Butyl 2-ethylperoxyhexanoate is integral to free-radical polymerization, a fundamental process in creating high polymers. pergan.com The process begins when the compound is heated, causing the weak oxygen-oxygen bond to break homolytically, yielding two free radicals. These highly reactive radicals then attack the double bonds of monomer units, initiating a chain reaction. youtube.com This initiation step is the cornerstone of producing various plastics and resins. sihaulichemicals.co.in The choice of this specific initiator is often dictated by its decomposition kinetics, which are characterized by its half-life at various temperatures, allowing for precise control over the polymerization reaction. nouryon.comperodox.com
In homogeneous polymerization systems, where the initiator, monomer, and resulting polymer are all in a single phase, this compound is highly effective. It is readily miscible with many monomers and solvents, making it suitable for both bulk and solution polymerization techniques. specialchem.comwindows.net
Bulk Polymerization: This method involves the polymerization of a monomer in its pure, undiluted form. This compound is used as an initiator for the bulk polymerization of styrene (B11656). windows.net The reaction is typically conducted within a temperature range of 80-110°C. windows.net
Solution Polymerization: In this process, the monomer and initiator are dissolved in a non-reactive solvent. This compound is also employed as an initiator for the solution polymerization of styrene under similar temperature conditions as bulk polymerization. windows.net A key advantage in these systems is that the initiator is a liquid, which simplifies the dosing process. windows.net
This compound is also utilized in heterogeneous systems where the reaction components exist in multiple phases. Its primary application in this category is suspension polymerization.
Suspension Polymerization: This technique is used to produce polymer beads or pearls by polymerizing monomer droplets suspended in a liquid medium, typically water. This compound is an effective initiator for the suspension polymerization of styrene, generally conducted at around 90°C. nouryon.comperodox.com In these processes, it is often used in combination with other initiators like tert-Butyl peroxybenzoate to achieve a broad reactivity range. nouryon.com
The versatility of this compound is demonstrated by its ability to initiate the polymerization of a diverse range of vinyl monomers. guidechem.com
Ethylene: It is a widely used and efficient initiator for the high-pressure polymerization of ethylene to produce Low-Density Polyethylene (B3416737) (LDPE). chemicalbook.comnouryon.comarkema.com This process is carried out in both tubular and autoclave reactors, often in conjunction with other peroxides to manage the reaction across a wide temperature spectrum. nouryon.comperodox.comnouryon.com
Styrene: The initiator shows superior activity compared to benzoyl peroxide for styrene polymerization. lzaux.com It can be used alone or combined with other peroxides to reduce residual monomer content in the final polymer. windows.netlzaux.comspecialchem.com
Acrylates and Methacrylates: this compound is a common initiator for the polymerization of acrylic and methacrylic acid esters. nouryon.comarkema.comperodox.commade-in-china.com The polymerization temperature for these monomers typically ranges from 80°C to 150°C. lzaux.compolymerization-chem.com
Unsaturated Polyesters: It functions as a high-temperature curing agent for unsaturated polyester (B1180765) resins. chemicalbook.comarkema.comlzaux.comchemicalbook.com The curing process is generally performed at temperatures between 120°C and 160°C, particularly for hot press molding applications like Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC). lzaux.comperodox.com It can also be used with cobalt-based accelerators for curing at lower temperatures. lzaux.comeuroresins.com
Table 1: Typical Polymerization Conditions for Various Monomers Using this compound
| Monomer | Polymerization System | Temperature Range (°C) | Usage Level (%) |
|---|---|---|---|
| Ethylene | High-Pressure (Bulk) | 160 - 210 | Not specified |
| Styrene | Bulk, Solution | 80 - 110 | 0.08 - 0.4 |
| (Meth)acrylates | Not specified | 80 - 120 | 0.3 - 3 |
| Unsaturated Polyesters | Curing (Bulk) | 120 - 160 | Not specified |
Data sourced from multiple references. windows.netlzaux.comeuroresins.com
Kinetic and Mechanistic Studies in Polymerization
The efficiency and control of polymerization reactions depend heavily on the kinetic behavior of the chosen initiator. This compound has been studied to understand its decomposition kinetics and its influence on polymerization mechanisms.
The rate of polymerization is directly related to the rate at which the initiator decomposes to form free radicals. This decomposition rate is temperature-dependent and is commonly expressed by the initiator's half-life (t½), the time it takes for half of the initiator to decompose at a specific temperature. nouryon.com
The half-life data for this compound allows for the selection of appropriate reaction temperatures to control the initiation rate. nouryon.comlzaux.com For instance, a shorter half-life at a higher temperature indicates a faster generation of radicals and, consequently, a higher initial polymerization rate. nouryon.com Studies have shown that its use can increase reactor productivity by 15–30% compared to some other initiators due to its ability to initiate polymerization rapidly. perodox.com The reaction exhibits a flat exotherm curve, which allows for predictable reaction kinetics and better control over the process. perodox.com In the polymerization of styrene at 120°C, reaction mixtures become highly viscous after 3 hours and solidify after 6 hours, indicating a progressive conversion of monomer to polymer over time. cmu.edu
Table 2: Half-Life Data for this compound
| Half-Life | Temperature (°C) |
|---|---|
| 10 hours | 72 |
| 1 hour | 91 |
| 0.1 hour (6 minutes) | 113 |
Data sourced from multiple references. nouryon.comlzaux.com
Initiation: The process begins with the thermal decomposition of this compound, which breaks the O-O bond to form a tert-butoxy (B1229062) radical and a 2-ethylhexanoyloxy radical. The latter can further decompose, releasing CO2 and forming a heptyl radical. A key advantage of this initiator is that its decomposition yields benzene-free radicals, which prevents discoloration and contamination of the final polymer resin. perodox.com
Propagation: The radicals generated during initiation rapidly add across the double bond of a monomer molecule (e.g., styrene or an acrylate). youtube.com This creates a new, larger radical species, which then adds to another monomer molecule. This step repeats, propagating the chain and rapidly increasing the molecular weight of the polymer. youtube.com
Termination: The growth of a polymer chain ceases through termination reactions. This typically occurs when two growing polymer radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation), resulting in two stable polymer molecules. youtube.com To achieve a further reduction of residual monomer content, especially in styrene polymerization, this compound can be used in combination with more thermally stable peresters. windows.net
Copolymerization Kinetics and Monomer Reactivity Ratios
In the synthesis of copolymers, the kinetics of the polymerization and the reactivity ratios of the monomers are critical parameters that dictate the composition and microstructure of the resulting polymer chain. This compound is utilized as a radical initiator in these processes. arkema.comresearchgate.net The decomposition of this peroxide generates free radicals that initiate the copolymerization of various monomers, including ethylene, styrene, acrylonitrile, and (meth)acrylates. researchgate.net
The reactivity ratios, denoted as r1 and r2, quantify the tendency of a growing polymer chain ending in one monomer unit (M1) to add another molecule of the same monomer (k11) versus a molecule of the comonomer (k12), and vice versa for a chain ending in the other monomer (M2). fiveable.me These ratios are fundamental in predicting the final copolymer composition. frontiersin.org For instance, in the copolymerization of styrene and 2-ethylhexyl acrylate initiated by azobisisobutyronitrile, the reported reactivity ratios were 0.10 for styrene and 0.175 for 2-ethylhexyl acrylate. frontiersin.org In another study on the copolymerization of styrene and butyl acrylate via free radical polymerization (FRP), the reactivity ratios were found to be 0.95 and 0.20, respectively. frontiersin.org
The determination of these reactivity ratios is often performed at low monomer conversions (typically below 10%) to ensure that the monomer feed composition remains relatively constant. frontiersin.orgmdpi.com Various methods, such as those proposed by Fineman-Ross, Kelen-Tudos, and Mayo-Lewis, are employed to calculate these values from experimental data. researchgate.netniscpr.res.in The product of the reactivity ratios (r1r2) provides insight into the monomer distribution along the copolymer chain. If r1r2 = 1, a random copolymer is formed. If r1r2 < 1, the copolymer has a tendency towards alternation. If r1r2 > 1, block copolymer formation is favored. fiveable.me
The table below illustrates hypothetical reactivity ratios for a copolymerization system, demonstrating how these values influence the copolymer structure.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (k11/k12) | r2 (k22/k21) | r1 * r2 | Resulting Copolymer Structure |
| Styrene | Butyl Acrylate | 0.95 | 0.20 | 0.19 | Tendency toward alternation |
| Styrene | 2-Ethylhexyl Acrylate | 0.10 | 0.175 | 0.0175 | Tendency toward alternation |
Control over Polymer Architecture and Microstructure
The ability to control the architecture and microstructure of polymers is paramount in tailoring their properties for specific applications. This compound, as a radical initiator, plays a role in various polymerization techniques that offer such control.
Use in Controlled/Living Radical Polymerization (CRP) Concepts
Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com Three prominent CRP methods are Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. tcichemicals.comsigmaaldrich.com
While this compound is a conventional radical initiator, its compatibility with certain CRP systems is an area of interest. For instance, in RAFT polymerization, a conventional radical initiator like this compound is used in conjunction with a RAFT agent (a chain-transfer agent) to control the polymerization. tcichemicals.com Similarly, ATRP utilizes a transition metal catalyst and an initiator, and while alkyl halides are typical initiators, the radicals generated from peroxides can potentially participate in related processes. tcichemicals.com The choice of initiator and other components is crucial for achieving sufficient control over the polymerization. tcichemicals.com
Influence on Polymer Molecular Weight Distribution and Polydispersity
The molecular weight distribution (MWD) and polydispersity (Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), are critical parameters that influence the physical and mechanical properties of polymers. iosrjournals.orgclemson.edu In conventional free radical polymerization initiated by compounds like this compound, the MWD is typically broad, with Đ values significantly greater than 1. This is due to the continuous initiation and termination reactions that occur throughout the polymerization process.
The concentration of the initiator can affect the molecular weight of the resulting polymer; higher initiator concentrations generally lead to lower molecular weights because more polymer chains are initiated simultaneously. The shape and breadth of the MWD can significantly impact a polymer's performance, processability, and rheological behavior. nih.gov While conventional radical polymerization offers limited control over Đ, techniques have been developed to tailor MWDs, such as by blending polymers with different dispersities. nih.gov
Synthesis of Block and Graft Copolymers
Block and graft copolymers are macromolecules composed of two or more chemically distinct polymer segments linked together. fiveable.me These materials often exhibit unique properties arising from the microphase separation of the different polymer blocks. fiveable.me
The synthesis of block and graft copolymers can be achieved through various methods. Living polymerization techniques are particularly effective for creating block copolymers with well-defined block lengths and narrow molecular weight distributions through the sequential addition of different monomers. fiveable.me
Graft copolymers, which have a main polymer backbone with one or more different polymer side chains, can be synthesized using "grafting from," "grafting to," or "grafting through" methods. fiveable.me The "grafting from" approach involves initiating the polymerization of side chains from reactive sites on a pre-existing polymer backbone. fiveable.me In this context, radicals generated from an initiator like this compound could potentially be used to initiate the growth of these side chains from a functionalized backbone. For example, a series of graft copolymers were synthesized by atom transfer nitroxide radical coupling, where a linear precursor copolymer was mixed with polystyrene or poly(tert-butyl acrylate) chains and heated in the presence of a catalyst. fudan.edu.cn
Crosslinking Applications of this compound
Crosslinking is a process that involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. nih.gov This modification significantly alters the properties of the polymer, generally increasing its strength, stiffness, and thermal stability. This compound is used as a crosslinking agent for various polymers. made-in-china.com
Crosslinking Efficiency in Polymer Matrices (e.g., Polyethylene)
This compound has been studied for its efficiency in crosslinking polymer matrices, particularly polyethylene (PE). researchgate.net The process typically involves heating the polymer with the peroxide, which then decomposes to generate free radicals. These radicals abstract hydrogen atoms from the polymer chains, creating macroradicals that can then combine to form crosslinks. nih.gov
The efficiency of a peroxide as a crosslinking agent depends on the stability and reactivity of the radicals it generates. In a study comparing several organic peroxides for the crosslinking of high-density polyethylene (HDPE), dicumyl peroxide was found to be the most efficient. researchgate.net The study noted that for t-butyl 2-ethylperoxyhexanoate, the rapid decarboxylation of the acyloxy radicals and the low efficiency of the resulting alkyl radicals in abstracting hydrogen from the PE backbone led to a lower extent of crosslinking. researchgate.net
The degree of crosslinking can be quantified by measuring the gel content of the polymer, which is the insoluble fraction after extraction with a suitable solvent. nih.gov Higher gel content indicates a higher degree of crosslinking. For example, in a study on crosslinking linear low-density polyethylene (LLDPE), samples heated to 160 °C for 30 minutes showed gel content values above 80%. nih.gov Another study on HDPE crosslinking with a composite system of di-tert-butyl peroxide and triallyl isocyanurate achieved a peak crosslinking degree of 82.1%. mdpi.com
The table below summarizes the crosslinking efficiency of different peroxides in HDPE, as indicated by the extent of crosslinking.
| Peroxide | Relative Crosslinking Extent in HDPE |
| Dicumyl Peroxide | High |
| t-Butyl 2-ethylperoxyhexanoate | Lower |
Radical Reactions Involved in Crosslinking
The utility of this compound as a crosslinking agent stems from its thermal decomposition to generate free radicals, which subsequently initiate reactions that form covalent bonds between polymer chains. This process transforms a thermoplastic material into a thermoset, enhancing properties such as thermal stability, mechanical strength, and chemical resistance. The crosslinking mechanism is a multi-step radical process that begins with the thermal decomposition of the peroxide.
The initiation of the crosslinking process is the thermal homolysis of the peroxide bond (-O-O-) in this compound. This bond is inherently weak and cleaves at elevated temperatures to yield two primary radicals: a tert-butoxy radical and a 2-ethylhexanoyloxy radical.
The tert-butoxy radical is a highly reactive species that plays a crucial role in the crosslinking process. It abstracts a hydrogen atom from a polymer chain (P-H), generating a stable tert-butanol molecule and, most importantly, a polymer macroradical (P•). This hydrogen abstraction is the key step that transfers the radical site to the polymer backbone.
Once polymer macroradicals are formed, they can combine in a termination step to create a stable carbon-carbon bond between two polymer chains. This covalent linkage is the crosslink that results in the formation of a three-dimensional polymer network.
The efficiency of crosslinking is influenced by several factors, including the decomposition kinetics of the peroxide. The rate of decomposition is temperature-dependent and is often characterized by the half-life of the peroxide at a given temperature.
| Half-Life (hours) | Temperature (°C) |
|---|---|
| 10 | 72 |
| 1 | 91 |
| 0.1 | 113 |
The energy required to initiate the decomposition of this compound is described by its activation energy.
| Parameter | Value (kJ/mol) |
|---|---|
| Activation Energy (Ea) | 124.9 |
The main decomposition products of this compound include tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, and carbon dioxide yunno.net. The formation of these byproducts is a result of the various radical reactions occurring during the crosslinking process.
Analytical Methodologies for Research on Butyl 2 Ethylperoxyhexanoate in Reaction Systems
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods provide real-time or near-real-time information on the molecular changes occurring during a reaction, offering insights into reaction progress, functional group transformations, and the presence of transient species like free radicals.
In-situ Nuclear Magnetic Resonance (NMR) Studies of Reaction Progress
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the NMR tube. By acquiring spectra at regular intervals, it is possible to track the concentration of reactants, intermediates, and products over time. For the decomposition of Butyl 2-ethylperoxyhexanoate, ¹H and ¹³C NMR can be employed to follow the disappearance of signals corresponding to the parent molecule and the concurrent emergence of signals from decomposition products. researchgate.netacs.org
The high sensitivity of chemical shifts to the local electronic environment makes NMR ideal for distinguishing between various species in a reaction mixture. nih.gov For instance, the decay of the characteristic peaks of the butyl and 2-ethylhexanoate (B8288628) moieties of the starting material can be quantified, while new resonances corresponding to alcohols, esters, and other breakdown products can be identified and their concentrations measured. This quantitative data allows for the determination of reaction kinetics, including reaction order and rate constants. acs.orgresearchgate.net
Table 1: Application of In-situ NMR for this compound Decomposition
| Parameter Monitored | NMR Signal Type | Information Gained |
|---|---|---|
| Reactant Concentration | ¹H, ¹³C | Disappearance of characteristic peroxide signals |
| Product Formation | ¹H, ¹³C | Appearance and growth of new product signals |
| Reaction Rate | Signal Intensity vs. Time | Kinetic profiles, rate constants, reaction order |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. mdpi.com FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com Both techniques can provide a molecular "fingerprint," allowing for the tracking of changes in chemical bonding during a reaction. researchgate.net
For this compound, these methods are particularly useful for monitoring the key functional groups. The strong carbonyl (C=O) stretch of the ester group and the characteristic, though often weak, peroxide (O-O) bond vibration can be observed. As the peroxide decomposes, the intensity of the O-O band will decrease. Concurrently, new bands may appear, such as a broad O-H stretch indicating the formation of alcohols or carboxylic acids. The combination of thermogravimetry with FTIR (TG-FTIR) can be especially powerful, allowing for the identification of gaseous decomposition products as they evolve during heating. researchgate.net
Table 2: Key Vibrational Frequencies for this compound Analysis
| Functional Group | Bond | Technique | Typical Wavenumber (cm⁻¹) | Change During Reaction |
|---|---|---|---|---|
| Carbonyl | C=O | FTIR, Raman | ~1760 - 1780 | May shift or new carbonyl bands appear |
| Alkyl C-H | C-H | FTIR, Raman | ~2850 - 3000 | Changes in this region reflect structural rearrangement |
| Peroxide | O-O | Raman, FTIR | ~800 - 900 | Signal intensity decreases as peroxide decomposes |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
The decomposition of organic peroxides like this compound typically proceeds through a mechanism involving the homolytic cleavage of the weak oxygen-oxygen bond, generating highly reactive free radical intermediates. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the primary technique for the direct detection and characterization of species with unpaired electrons, such as free radicals.
Direct detection of the short-lived primary radicals (butoxy and 2-ethylhexanoyloxy radicals) is often difficult. Therefore, a technique called "spin trapping" is commonly used. nih.govresearchgate.net A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. This molecule reacts with the transient radicals to form a much more stable nitroxide radical adduct, which can be readily detected and characterized by ESR. interchim.fr The hyperfine splitting constants of the resulting ESR spectrum provide structural information that helps identify the original trapped radical. nih.govresearchgate.net
Table 3: Potential Radical Intermediates in this compound Decomposition
| Radical Species | Formation Mechanism | Role in Reaction |
|---|---|---|
| 2-Ethylhexanoyloxy Radical | Primary cleavage of the O-O bond | Can decarboxylate to form an alkyl radical |
| Butoxy Radical | Primary cleavage of the O-O bond | Can undergo β-scission or hydrogen abstraction |
Chromatographic Methods for Product and Kinetic Analysis
Chromatographic techniques are essential for separating the complex mixtures that result from the decomposition of this compound. By separating the components, each product can be individually identified and quantified.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Products
Gas Chromatography (GC) is the premier technique for separating and analyzing volatile and semi-volatile compounds. The complex mixture of products resulting from the thermal decomposition of this compound is well-suited for GC analysis. In this method, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. hzdr.denih.gov
When coupled with a Mass Spectrometer (MS), the technique becomes GC-MS, a powerful tool for definitive identification. researchgate.netnih.gov As each component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, which provides a mass spectrum that serves as a unique molecular fingerprint. This allows for the unambiguous identification of major and minor decomposition products. Studies on the closely related tert-butyl peroxy-2-ethylhexanoate have identified products such as tert-butanol, acetone (B3395972), and various hydrocarbons, which are expected to be similar for the butyl isomer. researchgate.net Careful selection of GC conditions, such as inlet temperature, is crucial to prevent on-column decomposition of the unreacted peroxide. hzdr.de
Table 4: GC-MS Analysis of Decomposition Products
| Analytical Step | Technique | Purpose |
|---|---|---|
| Sample Introduction | Split/Splitless Injector | Vaporizes sample for entry into the column |
| Separation | Gas Chromatography (GC) | Separates individual compounds from the mixture |
| Detection & Identification | Mass Spectrometry (MS) | Provides mass spectra for definitive product identification |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers synthesized using initiators like this compound. This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more deeply into the porous packing material of the column. This separation allows for the determination of the polymer's molecular weight distribution (MWD). chromatographyonline.comchromatographyonline.com
Key parameters obtained from GPC/SEC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. The PDI value indicates the breadth of the molecular weight distribution in the polymer sample. chromatographyonline.com For polymers like low-density polyethylene (B3416737) (LDPE), where this compound is a common initiator, GPC is a critical tool for quality and process control. chromatographyonline.comnouryon.com
The analysis of polyolefins such as polyethylene requires high-temperature GPC (HT-GPC) because they are typically soluble only at elevated temperatures. The experimental setup involves dissolving the polymer sample in a solvent like 1,2,4-trichlorobenzene (B33124) (TCB) at temperatures around 150°C. polymerchar.com The dissolved sample is then injected into the GPC system, and detectors, most commonly a differential refractive index (DRI) detector, are used to measure the concentration of the polymer as it elutes. chromatographyonline.com By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or polyethylene standards), the elution profile can be converted into a molecular weight distribution curve for the sample. nih.gov
Research Findings: In polymerization reactions initiated by this compound, the concentration of the initiator and the reaction temperature can significantly influence the molecular weight and PDI of the resulting polymer. GPC/SEC is the primary tool used to quantify these relationships. For instance, studies on polyethylene synthesis show that different initiator concentrations lead to variations in chain length and distribution. While specific data for polymers initiated with this compound is proprietary to manufacturing processes, the following table illustrates typical GPC/SEC results for two different batches of LDPE, demonstrating how this technique reveals differences in polymer properties.
Table 1: Illustrative GPC/SEC Data for Low-Density Polyethylene (LDPE) Samples This table presents representative data for LDPE, similar to what would be obtained for polymers synthesized using this compound.
| Sample ID | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI = Mw/Mn) |
|---|---|---|---|
| LDPE_Batch_A | 25,000 | 105,000 | 4.2 |
| LDPE_Batch_B | 32,000 | 144,000 | 4.5 |
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. In the context of polymerization reactions involving this compound, HPLC is crucial for monitoring the reaction progress by measuring the consumption of the initiator over time or quantifying any residual initiator in the final polymer product.
The methodology typically involves reversed-phase HPLC, where a nonpolar stationary phase is used with a more polar mobile phase. A sample of the reaction mixture is injected into the HPLC system. The components are separated based on their affinity for the stationary phase. This compound, being a relatively nonpolar organic molecule, will have a characteristic retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
Detection is commonly achieved using an ultraviolet (UV) detector, as many organic compounds absorb UV light. lcms.cz For compounds lacking a strong chromophore, or for more definitive identification, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). lcms.cz This allows for the determination of the molecular weight of the eluting components, confirming the identity of the initiator and its decomposition products.
Research Findings: By taking aliquots from the reaction vessel at different time intervals and analyzing them by HPLC, a kinetic profile of the initiator decomposition can be constructed. This data is vital for understanding reaction mechanisms and optimizing process conditions. For example, the rate of disappearance of the this compound peak in the chromatogram is directly related to its decomposition rate. The following table provides an illustrative example of how HPLC data would be used to track the concentration of the initiator during a polymerization process.
Table 2: Representative HPLC Data for Monitoring this compound Concentration This table provides a hypothetical example to illustrate the application of HPLC in tracking initiator concentration during a polymerization reaction.
| Reaction Time (minutes) | Retention Time (minutes) | Peak Area | Calculated Concentration (mmol/L) |
|---|---|---|---|
| 0 | 8.5 | 125,400 | 10.00 |
| 30 | 8.5 | 75,240 | 6.00 |
| 60 | 8.5 | 45,144 | 3.60 |
| 90 | 8.5 | 27,086 | 2.16 |
| 120 | 8.5 | 16,300 | 1.30 |
Calorimetric Techniques for Reaction Energetics and Kinetics
Calorimetric techniques are essential for evaluating the thermal hazards associated with reactive chemicals like this compound. These methods measure heat flow associated with thermal transitions and chemical reactions, providing critical data for process safety.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Exothermicity
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For this compound, DSC is used to determine key thermal stability parameters. A small, weighed sample is placed in a pan and heated at a constant rate. The difference in heat flow between the sample and an inert reference is recorded. researchgate.net
This analysis reveals the onset temperature of decomposition (T₀), which is the temperature at which the substance begins to exothermically decompose. It also quantifies the total heat of decomposition (ΔH), which is a measure of the total energy released during the decomposition event. frontiersin.org These parameters are crucial for assessing the thermal runaway risk of the peroxide. nih.gov
Research Findings: Studies on tert-butyl peroxy-2-ethylhexanoate (TBPO), a common name for the compound, using non-isothermal DSC experiments show how the exothermic decomposition peak shifts to higher temperatures as the heating rate increases. frontiersin.org The data obtained can be used to calculate kinetic parameters such as the activation energy (Ea) of the decomposition reaction.
Table 3: DSC Data for Thermal Decomposition of this compound (TBPO) (Data sourced from Tsai, L.-C., et al.) frontiersin.org
| Heating Rate (°C/min) | Onset Temperature (T₀) (°C) | Peak Temperature (Tₚ) (°C) | Heat of Decomposition (ΔH) (J/g) |
|---|---|---|---|
| 0.5 | 82.4 | 105.7 | -1205.1 |
| 1.0 | 86.7 | 110.1 | -1243.3 |
| 2.0 | 92.5 | 115.3 | -1289.4 |
| 4.0 | 98.6 | 121.8 | -1355.7 |
Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When coupled with DSC, it provides a comprehensive picture of the thermal decomposition process. As this compound is heated, TGA records the mass loss that occurs as the molecule breaks down and volatile products are released.
The resulting TGA curve plots mass percentage against temperature. This profile helps to identify the temperature ranges over which decomposition occurs and the amount of volatile products generated. Combining TGA with techniques like Fourier Transform Infrared Spectroscopy (TG-FTIR) can help identify the gaseous decomposition products, offering insights into the decomposition mechanism. polymerchar.comnih.gov
Research Findings: Pyrolysis studies of tert-butyl peroxy-2-ethyl hexanoate (B1226103) (TBPO) show that the decomposition involves the release of various volatile products. nih.gov The TGA profile indicates the temperature at which significant mass loss begins and the temperature at which the decomposition is complete. This information complements DSC data by correlating the energy release with the physical loss of material.
Table 4: TGA Decomposition Profile for this compound This table presents a typical decomposition profile derived from TGA research findings.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| ~70 - 150 | ~95% | Primary decomposition and volatilization of products |
| > 150 | ~5% | Decomposition of less volatile residues |
Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition Studies
Accelerating Rate Calorimetry (ARC) is a technique used to study the thermal decomposition of materials under adiabatic conditions (no heat exchange with the surroundings). This method simulates a worst-case scenario for a thermal runaway reaction. A sample is heated in a container, and once self-heating is detected, the calorimeter maintains an adiabatic environment by matching the temperature of its surroundings to the sample temperature.
ARC experiments provide critical safety data, including the onset temperature of self-heating, and the corresponding temperature and pressure profiles as a function of time. researchgate.net From this data, key safety parameters such as the Time to Maximum Rate (TMRad) and the Self-Accelerating Decomposition Temperature (SADT) can be determined. polymerchar.com The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. nouryon.com
Research Findings: For this compound, ARC studies are vital for defining safe storage and transportation temperatures. The SADT is a key regulatory parameter derived from these studies. The experiments reveal the rapid increase in temperature and pressure that can occur once the decomposition becomes self-accelerating.
Table 5: Adiabatic Decomposition Data for this compound from ARC Studies (Data compiled from safety data literature.) chromatographyonline.comresearchgate.net
| Parameter | Value | Description |
|---|---|---|
| Onset of Self-Heating (°C) | ~60 - 70 | Temperature at which the self-heating rate exceeds the detection threshold. |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C | The lowest temperature for self-accelerating decomposition in a standard package. chromatographyonline.com |
| Maximum Temperature (Tmax) (°C) | > 200 | The peak temperature reached during the adiabatic decomposition. researchgate.net |
| Maximum Pressure (Pmax) (bar) | > 30 | The maximum pressure generated by the decomposition products. researchgate.net |
Computational and Theoretical Investigations of Butyl 2 Ethylperoxyhexanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energies of molecules, providing a basis for predicting their reactivity. For a thermally sensitive compound like Butyl 2-ethylperoxyhexanoate, these calculations are particularly valuable for assessing its stability and decomposition pathways.
Electronic Structure and Molecular Orbital Analysis (e.g., DFT, molecular mechanics)
The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the arrangement of electrons within a molecule and to analyze its molecular orbitals. DFT has proven to be a useful tool for evaluating the structural and spectral properties of organic molecules.
A key aspect of molecular orbital analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive.
For this compound, a detailed analysis of its HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized around the peroxide O-O bond, which is the weakest and most reactive part of the molecule. The LUMO would represent the lowest energy state for an additional electron, and its location would indicate where the molecule is most susceptible to reduction. While specific DFT calculations detailing the electronic structure and providing precise HOMO-LUMO energy values for this compound are not extensively available in publicly accessible literature, the principles of such analyses are well-established for other organic peroxides.
Molecular mechanics, another computational method, offers a less computationally intensive approach by treating molecules as a collection of atoms held together by springs. While it does not provide detailed electronic information, it is useful for determining the stable conformations and geometries of large molecules.
Energetics of Bond Dissociation and Radical Formation
The primary function of this compound as a polymerization initiator stems from the thermal lability of its peroxide (-O-O-) bond. Understanding the energetics of this bond's dissociation is critical for predicting its initiation efficiency and ensuring its safe handling.
The crucial step in the initiation process is the homolytic cleavage of the peroxide bond, which results in the formation of two free radicals. Computational methods, especially DFT, can be employed to calculate the bond dissociation energy (BDE) of the O-O bond. This value represents the energy required to break the bond and is a direct measure of its strength.
A study on the pyrolysis of tert-butyl peroxy-2-ethylhexanoate (TBPO), another name for the same compound, utilized DFT calculations at the B3LYP/def2-TZVP level to evaluate the activation free energy and activation free enthalpy for the decomposition process. researchgate.net Such calculations help to elucidate the reaction mechanism and the energy barriers associated with each step. The initial decomposition is the rate-determining step, involving the scission of the O-O bond to form a carboxyloyloxy radical and a tert-butoxy (B1229062) radical.
Subsequent reactions, such as the decarboxylation of the carboxyloyloxy radical, also have energy barriers that can be calculated. These theoretical results can be compared with experimental data from techniques like calorimetry to validate the proposed decomposition mechanism. researchgate.net
Table 1: Calculated Thermodynamic Parameters for Peroxide Decomposition
| Parameter | Description | Relevance |
| Bond Dissociation Energy (BDE) | Energy required to break the O-O bond homolytically. | Indicates the thermal stability of the initiator. |
| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | Determines the rate of radical formation at a given temperature. |
| Enthalpy of Reaction (ΔH) | The net change in heat content during the decomposition process. | Indicates whether the decomposition is exothermic or endothermic. |
| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier for a reaction, including entropic effects. | Provides insight into the spontaneity and rate of the decomposition. |
This table represents typical parameters calculated in computational studies of peroxide decomposition; specific values for this compound require dedicated computational analysis.
Kinetic Modeling of this compound Initiated Reactions
Kinetic modeling serves as a bridge between fundamental chemical principles and real-world process performance. For polymerizations initiated by this compound, these models are indispensable for process optimization, control, and safety.
Simulation of Polymerization Kinetics (e.g., PREDICI® software)
The simulation of polymerization kinetics involves creating a mathematical model that describes the rates of all the individual reactions occurring in the polymerization process. These reactions include initiator decomposition, chain initiation, propagation, chain transfer, and termination.
Software packages like PREDICI® are specifically designed for the simulation of polymerization processes. They can handle the complex reaction schemes and the large number of species involved in polymerization. The core of such simulations is a set of differential equations that describe the change in concentration of each species over time.
To model a polymerization initiated by this compound, the model would require input parameters such as:
The rate constant for the decomposition of the initiator, which is temperature-dependent.
The initiator efficiency, which accounts for the fraction of radicals that successfully initiate a polymer chain.
Rate constants for propagation, termination, and chain transfer reactions for the specific monomer being used.
Initial concentrations of the initiator and monomer.
Reaction temperature and pressure.
By solving these equations numerically, the simulation can predict the evolution of monomer conversion, polymerization rate, and the concentrations of various radical and polymer species over time. hereon.de PREDICI® and similar software can also account for diffusion limitations that become significant at high conversions (the gel effect). researchgate.net
Prediction of Polymer Properties based on Reaction Parameters
One of the most powerful applications of kinetic modeling is the prediction of polymer properties. The macroscopic properties of a polymer are directly linked to its microscopic structure, such as molecular weight, molecular weight distribution (MWD), and branching.
Kinetic simulations can predict these crucial polymer characteristics as a function of the reaction parameters. For example:
Molecular Weight: The average molecular weight of the polymer is inversely related to the rate of initiation. A higher concentration of this compound or a higher reaction temperature will lead to a faster rate of radical generation, resulting in more polymer chains being initiated simultaneously and, consequently, a lower average molecular weight. researchgate.net
Molecular Weight Distribution (MWD): The MWD, often characterized by the polydispersity index (PDI), describes the breadth of the distribution of chain lengths in the polymer sample. Kinetic models can predict the full MWD, which is crucial for determining the polymer's mechanical and rheological properties. The type of termination reactions (combination vs. disproportionation) and the presence of chain transfer agents significantly influence the MWD.
By systematically varying reaction parameters within the simulation, such as initiator concentration, monomer feed rate, and temperature profile, it is possible to optimize the process to achieve a target molecular weight and MWD. researchgate.net This predictive capability allows for the efficient design of polymerization processes and the tailoring of polymer properties for specific applications, reducing the need for extensive and costly experimental trial-and-error.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of materials at the atomic scale.
While quantum chemical calculations are well-suited for studying the details of chemical reactions, MD simulations excel at modeling the behavior of larger systems, such as a molecule in a solvent or a polymer melt. For this compound, MD simulations could potentially be used to study:
Solvation and Diffusion: How the initiator molecule interacts with solvent molecules and how it diffuses through a monomer solution before decomposition.
Conformational Dynamics: The flexibility of the this compound molecule and the different shapes it can adopt in solution.
Interactions with Polymer Chains: How the initiator and its radical fragments interact with growing polymer chains.
Despite the potential applications, specific molecular dynamics simulation studies focusing on this compound are not readily found in the surveyed scientific literature. Such studies would require accurate force fields that can describe the interactions of the peroxide molecule with its environment, which can be a significant challenge to develop.
Simulation of Decomposition Processes in Various Solvents
The decomposition of this compound is a critical process, as it generates the free radicals necessary for initiating polymerization. The solvent environment can significantly influence the rate and pathway of this decomposition. Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these solvent effects.
Theoretical studies on similar organic peroxides have shown that the decomposition mechanism can be modeled by considering parallel reactions, including the homolytic cleavage of the oxygen-oxygen bond and solvent-induced decomposition pathways. The polarity of the solvent is a key factor; polar solvents can stabilize charged transition states, potentially altering the decomposition kinetics compared to nonpolar solvents.
Implicit solvation models, such as the SMD model, are often used in DFT calculations to simulate the effect of the solvent environment on the decomposition energetics. These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of activation energies and reaction rates in different solvents. For instance, a study on a similar compound, tert-butyl (2-ethylhexyl) monoperoxy carbonate, investigated its decomposition in anisole, xylene, and ethylbenzene, revealing the influence of the solvent on the reaction kinetics.
The following interactive table illustrates hypothetical activation energy values for the decomposition of this compound in solvents of varying polarity, based on general principles observed for organic peroxides.
Table 1: Hypothetical Activation Energies for the Decomposition of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| n-Hexane | 1.88 | 130 |
| Toluene | 2.38 | 128 |
| Dichloromethane | 8.93 | 122 |
These simulations help in predicting the thermal stability of this compound in different industrial settings and in optimizing the choice of solvent for specific polymerization processes.
Future Directions and Emerging Research Avenues for Butyl 2 Ethylperoxyhexanoate
Design and Synthesis of Novel Butyl 2-ethylperoxyhexanoate Derivatives with Tailored Reactivity
The development of novel derivatives of this compound is a primary focus of current research, with the goal of fine-tuning its reactivity for specific applications. By introducing various functional groups into the molecular structure, scientists aim to control the decomposition rate and temperature, which in turn allows for greater control over the polymerization process.
Key Research Thrusts:
Modification of the Acyl Group: Research is underway to synthesize derivatives with different acyl groups to alter the electronic and steric environment around the peroxide bond. This can influence the homolytic cleavage of the O-O bond, leading to initiators with a range of half-lives at various temperatures.
Incorporation of Pendant Functional Groups: The synthesis of derivatives bearing pendant functional groups, such as hydroxyl or carboxyl groups, is being explored. nih.gov These functionalized peroxyesters can act as bifunctional molecules, initiating polymerization while also enabling post-polymerization modifications or the creation of polymers with specific end-group functionalities. 20.210.105
Development of Peroxyesters with Enhanced Stability: For certain applications, there is a need for peroxyesters with increased thermal stability to prevent premature decomposition. Research in this area involves the synthesis of derivatives with bulky substituents that sterically hinder the peroxide bond.
A summary of potential modifications and their expected impact on reactivity is presented in the table below.
| Modification Strategy | Target Functional Group | Expected Impact on Reactivity |
| Acyl Group Modification | Electron-withdrawing groups | Increased decomposition rate |
| Electron-donating groups | Decreased decomposition rate | |
| Pendant Group Functionalization | Hydroxyl, Carboxyl | Enables post-polymerization modification |
| Steric Hindrance | Bulky alkyl or aryl groups | Increased thermal stability |
Integration of this compound in Advanced Polymerization Platforms
The utility of this compound is expanding beyond conventional free-radical polymerization. Its integration into advanced polymerization platforms, such as controlled radical polymerization (CRP) techniques, is a significant area of investigation. These methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.
Emerging Applications in Polymerization:
Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful technique for creating complex polymer architectures. nouryon.com Research is exploring the use of this compound in conjunction with ATRP catalysts to initiate the polymerization of a wide range of monomers, leading to the formation of block copolymers and star polymers. cmu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP method that allows for the synthesis of polymers with complex architectures. researchgate.netresearchgate.net The use of this compound as an initiator in RAFT polymerization is being investigated to control the synthesis of well-defined polymers with high end-group fidelity. nih.gov
Controlled Polymer Degradation: In addition to polymerization, peroxides can be used for the controlled degradation of polymers, such as polypropylene. researchgate.net This process, often carried out in a twin-screw extruder, allows for the modification of the polymer's rheological properties. researchgate.net
Research into Sustainable Synthesis and Decomposition of this compound
In line with the growing emphasis on green chemistry, research is actively seeking more sustainable methods for the synthesis and decomposition of this compound. The goal is to reduce the environmental impact of these processes by minimizing waste, using less hazardous reagents, and developing energy-efficient procedures.
Key Areas of Sustainable Research:
Biocatalytic Synthesis: The use of enzymes, such as lipases and peroxidases, as catalysts in the synthesis of peroxy esters is a promising green alternative to traditional chemical methods. rsc.orgresearchgate.net Biocatalysis can offer high selectivity and operate under milder reaction conditions, reducing energy consumption and by-product formation. bohrium.com
Flow Chemistry: Continuous flow chemistry offers a safer and more efficient way to produce organic peroxides. nih.gov The use of microreactors allows for better control over reaction parameters, such as temperature and mixing, which is crucial for handling these potentially hazardous compounds. nih.gov
Photocatalytic and Biocatalytic Decomposition: Research is exploring the use of photocatalysis and biocatalysis for the controlled decomposition of organic peroxides. bohrium.comnih.gov These methods can offer more environmentally friendly alternatives to thermal decomposition, potentially leading to less hazardous degradation products and applications in polymer recycling. sciencedaily.comresearchgate.net
Exploration of this compound in Cross-Disciplinary Research Fields
The unique chemical properties of this compound are leading to its exploration in various cross-disciplinary research fields, extending beyond its traditional role as a polymerization initiator.
Material Science Applications Requiring Precise Polymer Architecture
In the field of material science, there is a growing demand for polymers with precisely controlled architectures to achieve specific material properties. The ability of this compound to initiate controlled polymerization reactions makes it a valuable tool in this area.
Emerging Material Science Applications:
Surface Functionalization of Nanoparticles: Organic peroxides can be used to initiate polymerization from the surface of nanoparticles, creating a polymer shell with tailored properties. nih.govnih.gov This surface functionalization can improve the biocompatibility and cellular internalization of nanoparticles for biomedical applications. nih.govrsc.org
Synthesis of Porous Materials: The use of organic peroxides in the synthesis of porous materials, such as metal-organic frameworks (MOFs), is an emerging area of research. mdpi.comresearchgate.netnih.gov The controlled release of radicals from the peroxide can influence the formation and structure of these materials.
Novel Catalyst Development Leveraging Peroxide Chemistry
The reactive nature of the peroxide bond is being harnessed in the development of novel catalysts for a variety of chemical transformations.
Applications in Catalyst Development:
Precursors for Metal Oxide Catalysts: Organic peroxides can serve as oxidizing agents in the synthesis of metal oxide catalysts. The decomposition of the peroxide can provide the oxygen required for the formation of the metal oxide, and the organic fragments can act as templates or stabilizing agents.
Initiators for Catalytic Reactions: In some catalytic cycles, organic peroxides are used to generate radical intermediates that participate in the catalytic reaction. mdpi.com This is particularly relevant in oxidation catalysis, where the peroxide can act as both an initiator and an oxidant. pergan.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Butyl 2-ethylperoxyhexanoate, and how can retrosynthetic analysis improve yield?
- Methodological Answer : Utilize AI-powered synthesis planning tools (e.g., Reaxys, BKMS_METABOLIC) to predict feasible routes. Retrosynthetic analysis can decompose the molecule into precursors like 2-ethylhexanoic acid and tert-butyl hydroperoxide. Validate routes using databases such as PubChem or ECHA, focusing on reaction conditions (temperature, catalysts) and purity optimization. Kinetic studies and stoichiometric adjustments are critical for maximizing yield .
Q. How can researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer : Employ spectroscopic techniques (NMR, IR) for structural confirmation. Chromatographic methods (HPLC, GC-MS) assess purity and degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Cross-reference experimental data with CAS Common Chemistry (CAS 3006-82-4) and PubChem entries to validate findings .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and ECHA guidelines: use fume hoods, PPE (gloves, goggles), and explosion-proof equipment. Implement real-time airborne concentration monitoring. Establish emergency protocols (eye wash stations, showers) and conduct regular hazard training. Document handling procedures in compliance with harmonized classification consultations .
Advanced Research Questions
Q. How do regulatory changes (e.g., EU harmonized classifications) impact experimental design for peroxides like this compound?
- Methodological Answer : Monitor ECHA consultations (e.g., hazard class proposals for CAS 3006-82-4) to adjust risk assessments. Redesign experiments to include stricter containment measures if the compound is classified as a sensitizer or oxidizer. Align data reporting with Globally Harmonized System (GHS) criteria for labeling and storage .
Q. What methodologies resolve contradictions in thermal stability data for peroxides under varying experimental conditions?
- Methodological Answer : Conduct controlled kinetic studies using DSC/TGA under inert atmospheres to isolate decomposition pathways. Compare results with computational models (e.g., Arrhenius equation-based predictions). Address discrepancies by standardizing testing protocols (e.g., heating rates, sample mass) and validating via peer-reviewed literature .
Q. How can researchers mitigate conflicting hazard profiles reported for this compound across regulatory databases?
- Methodological Answer : Cross-validate data from ECHA, CAS, and EPA sources. Perform in vitro assays (e.g., skin irritation tests) to resolve discrepancies. Publish findings in open-access repositories to contribute to harmonized classifications. Engage in stakeholder consultations during regulatory review periods .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing degradation kinetics of this compound?
- Methodological Answer : Apply non-linear regression models to fit decomposition data (e.g., first-order kinetics). Use software like MATLAB or Python’s SciPy for parameter estimation. Report confidence intervals and uncertainty metrics. Validate models with replicate experiments under controlled humidity and temperature .
Q. How should researchers design studies to evaluate the environmental persistence of this compound?
- Methodological Answer : Simulate environmental matrices (soil, water) in lab-scale microcosms. Use LC-MS/MS to quantify degradation products. Apply OECD guidelines for biodegradation testing. Compare half-lives across conditions (pH, UV exposure) to model environmental fate .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
